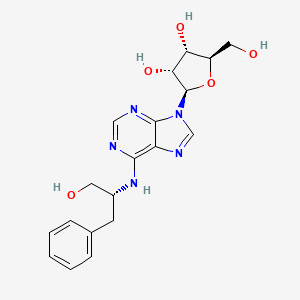
(2R,3R,4S,5R)-2-(6-(((R)-1-Hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3R,4S,5R)-2-(6-((®-1-Hydroxy-3-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base linked to a tetrahydrofuran ring, which is further substituted with a phenylpropanolamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
Formation of the purine base: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the tetrahydrofuran ring: This step may involve glycosylation reactions.
Introduction of the phenylpropanolamine moiety: This can be done through reductive amination or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, the compound may be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. Its interactions with biological targets can be explored for drug development.
Industry
In the industrial sector, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropanolamine moiety may play a role in binding to these targets, while the purine base and tetrahydrofuran ring may contribute to the overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Phenylpropanolamine: A compound with a similar phenylpropanolamine moiety.
Ribavirin: An antiviral compound with a similar purine base.
Uniqueness
The uniqueness of the compound lies in its specific combination of structural features, which may confer unique biological and chemical properties
Propiedades
Fórmula molecular |
C19H23N5O5 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c25-7-12(6-11-4-2-1-3-5-11)23-17-14-18(21-9-20-17)24(10-22-14)19-16(28)15(27)13(8-26)29-19/h1-5,9-10,12-13,15-16,19,25-28H,6-8H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1 |
Clave InChI |
SCVTYJLQVLQIMF-BYMDKACISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CO)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(CO)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


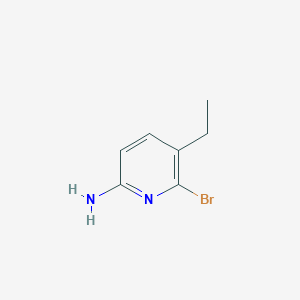
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
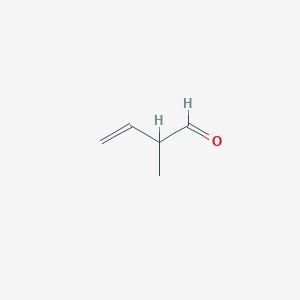
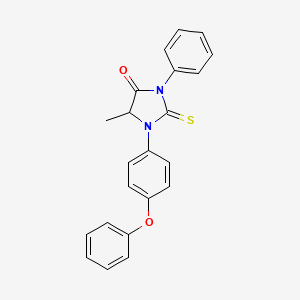
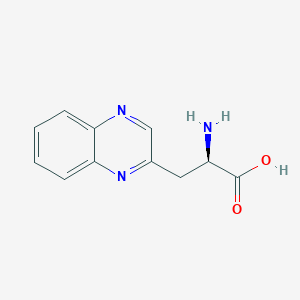
![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
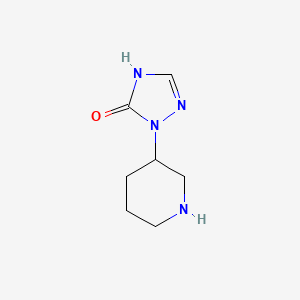
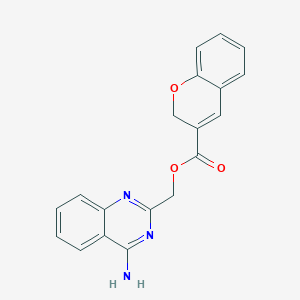
![1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine](/img/structure/B12930429.png)
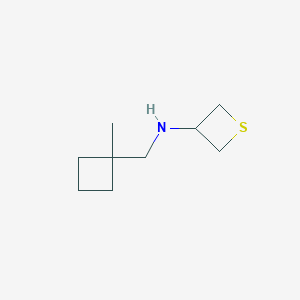
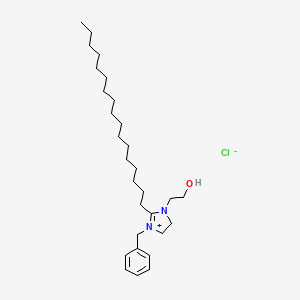
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)

